sodium 3,5-dichloro-4-methylbenzene-1-sulfonate
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Overview
Description
Sodium 3,5-dichloro-4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C7H5Cl2NaO3S and a molecular weight of 263.07 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3,5-dichloro-4-methylbenzene-1-sulfonate typically involves the sulfonation of 3,5-dichloro-4-methylbenzene. This process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a powder and is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Sodium 3,5-dichloro-4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3,5-dichloro-4-methylphenol .
Scientific Research Applications
Sodium 3,5-dichloro-4-methylbenzene-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.
Biology: The compound is used in biochemical assays and as a standard in analytical chemistry.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 3,5-dichloro-4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and enzymes, affecting their activity and function. The compound can also participate in redox reactions, altering the oxidative state of biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-chlorobenzene-1-sulfonate
- Sodium 2,4-dichlorobenzene-1-sulfonate
- Sodium 3,5-dibromo-4-methylbenzene-1-sulfonate
Uniqueness
Sodium 3,5-dichloro-4-methylbenzene-1-sulfonate is unique due to the presence of two chlorine atoms and a methyl group on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
sodium;3,5-dichloro-4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O3S.Na/c1-4-6(8)2-5(3-7(4)9)13(10,11)12;/h2-3H,1H3,(H,10,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTRSGKCDDQTLJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])Cl.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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